molecular formula C12H17Cl2N3O4 B11957453 N,N-Bis(2-hydroxyethyl)-N'-(4,5-dichloro-2-nitrophenyl)ethylenediamine CAS No. 91562-08-2

N,N-Bis(2-hydroxyethyl)-N'-(4,5-dichloro-2-nitrophenyl)ethylenediamine

Cat. No.: B11957453
CAS No.: 91562-08-2
M. Wt: 338.18 g/mol
InChI Key: CNQWRZRBVOAZQM-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is a synthetic organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of hydroxyethyl and dichloronitrophenyl groups in its structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 4,5-dichloro-2-nitrobenzene under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic centers on the dichloronitrobenzene. The hydroxyethyl groups can be introduced through subsequent reactions with ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Purification steps, including crystallization or chromatography, may be necessary to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups may be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyethyl and dichloronitrophenyl groups may facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • N,N-Bis(2-hydroxyethyl)-N’-(2-nitrophenyl)ethylenediamine
  • N,N-Bis(2-hydroxyethyl)-N’-(4-chlorophenyl)ethylenediamine

Uniqueness

N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is unique due to the presence of both dichloro and nitro groups on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

91562-08-2

Molecular Formula

C12H17Cl2N3O4

Molecular Weight

338.18 g/mol

IUPAC Name

2-[2-(4,5-dichloro-2-nitroanilino)ethyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C12H17Cl2N3O4/c13-9-7-11(12(17(20)21)8-10(9)14)15-1-2-16(3-5-18)4-6-19/h7-8,15,18-19H,1-6H2

InChI Key

CNQWRZRBVOAZQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCN(CCO)CCO

Origin of Product

United States

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